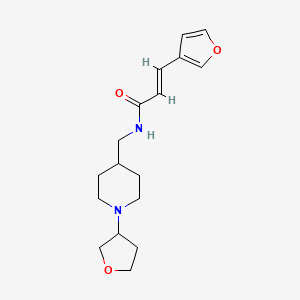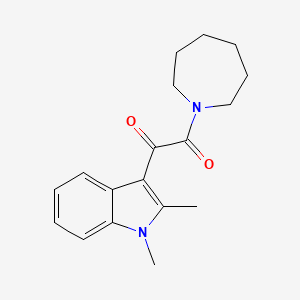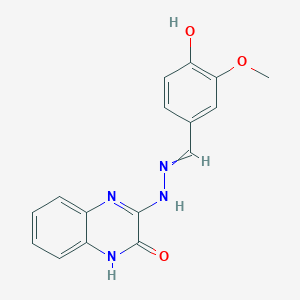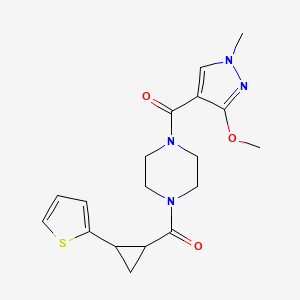
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a thiophene ring, a cyclopropane ring, a piperazine ring, and a carbonyl group .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone”, also known as “1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine”.
Anticancer Research
This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various cellular targets. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for developing new anticancer therapies. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a valuable candidate for developing new antibiotics. Its structure allows it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, leading to the death of pathogenic bacteria. Research has shown its effectiveness against a broad spectrum of bacterial strains, including antibiotic-resistant ones .
Anti-inflammatory Applications
Due to its ability to modulate inflammatory pathways, this compound is being explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems suggests potential applications in diseases like Alzheimer’s, Parkinson’s, and other neurodegenerative conditions. Studies are ongoing to explore its efficacy and safety in these contexts .
Dermatological Applications
Lastly, this compound is being studied for its applications in dermatology. Its anti-inflammatory and antimicrobial properties make it a candidate for treating skin conditions such as acne, psoriasis, and eczema. Research is ongoing to determine its efficacy and safety in topical formulations.
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mechanism of Action
Target of action
Compounds like this often target specific enzymes or receptors in the body. For example, they might inhibit an enzyme that’s involved in a disease process, or they might bind to a receptor and block its normal function .
Mode of action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or van der Waals forces. This interaction can cause a change in the shape or activity of the target, which can lead to a therapeutic effect .
Biochemical pathways
The compound might affect various biochemical pathways in the body. For example, it might inhibit a pathway that’s overactive in a certain disease, or it might activate a pathway that’s underactive .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can greatly affect its bioavailability. For example, how well it’s absorbed from the gut, how widely it’s distributed in the body, how quickly it’s metabolized and excreted, all these factors can influence its effectiveness .
Result of action
The molecular and cellular effects of the compound’s action can vary widely, depending on its specific mechanism of action and its targets. For example, it might cause cell death in cancer cells, or it might reduce inflammation in autoimmune diseases .
Action environment
Environmental factors can greatly influence the compound’s action, efficacy, and stability. For example, factors like pH, temperature, and the presence of other molecules can affect how well the compound works .
properties
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20-11-14(16(19-20)25-2)18(24)22-7-5-21(6-8-22)17(23)13-10-12(13)15-4-3-9-26-15/h3-4,9,11-13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMGUQXZLFKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

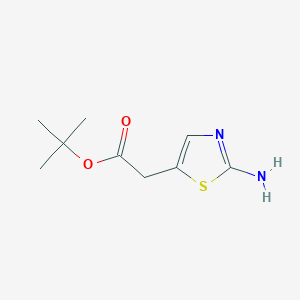
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)


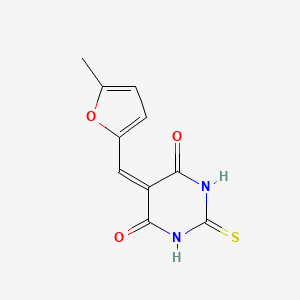
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
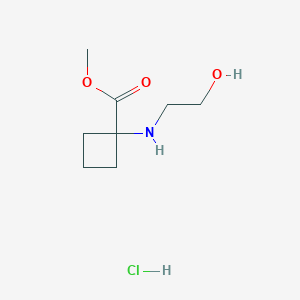
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)
